molecular formula C9H17NO B13164984 1-(Piperidin-2-yl)butan-2-one

1-(Piperidin-2-yl)butan-2-one

Cat. No.: B13164984
M. Wt: 155.24 g/mol
InChI Key: RHLYAWVHQJCIJV-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)butan-2-one is a chemical compound of interest in organic chemistry and pharmaceutical research. The piperidine ring is a common structural motif in medicinal chemistry, often found in molecules with biological activity. Piperidine derivatives are frequently utilized as key building blocks or intermediates in the synthesis of more complex compounds, including potential pharmaceuticals and agrochemicals . For instance, substituted piperidin-2-one structures have been documented as key intermediates in multi-step syntheses of natural products and other biologically active molecules . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers are responsible for conducting all necessary safety and hazard evaluations prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-piperidin-2-ylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3

InChI Key

RHLYAWVHQJCIJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCCCN1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Piperidin 2 Yl Butan 2 One

Strategies for the Stereoselective Synthesis of 1-(Piperidin-2-yl)butan-2-one Isomers

Stereoselectivity is a critical aspect of synthesizing this compound, as different isomers can exhibit varied biological activities. Researchers have devised several strategies to control the stereochemical outcome of the synthesis.

Enantioselective synthesis is vital for obtaining specific enantiomers of chiral this compound. One notable approach involves the use of chiral catalysts to direct the formation of a particular enantiomer. For instance, L-proline has been effectively used as an organocatalyst in the asymmetric synthesis of 2-substituted piperidine-type alkaloids, achieving high enantiomeric excess (ee). acs.orgnih.gov This methodology can be adapted for the synthesis of chiral this compound by reacting appropriate precursors in the presence of a chiral catalyst.

Another strategy employs chiral auxiliaries to introduce stereocenters. These auxiliaries are temporarily incorporated into the reacting molecule to guide the stereochemical course of the reaction and are subsequently removed. While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.

Recent advancements have also seen the development of transition metal-catalyzed enantioselective methods. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be converted to the desired piperidine (B6355638) derivatives. snnu.edu.cn Similarly, palladium-catalyzed asymmetric carbenylative amination provides access to a range of chiral piperidines with high enantioselectivity. rsc.org

MethodCatalyst/AuxiliaryKey FeaturesReported Enantiomeric Excess (ee)
OrganocatalysisL-prolineBiomimetic, protective-group-freeUp to 97%
Transition Metal Catalysis (Rhodium)Rh-complex with chiral ligandHighly regio- and enantioselective carbometalationExcellent
Transition Metal Catalysis (Palladium)Pd/GF-Phos complexAsymmetric carbenylative aminationUp to 96.5:3.5 er

When multiple stereocenters are present in this compound, controlling the diastereoselectivity becomes crucial. Diastereoselective control can be achieved by carefully selecting reagents and reaction conditions that favor the formation of one diastereomer over others.

One effective strategy is substrate-controlled diastereoselection, where the existing stereochemistry in the starting material dictates the stereochemical outcome of subsequent reactions. For instance, the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, can lead to highly substituted piperidines with excellent diastereocontrol. nih.gov

Reagent-controlled diastereoselection is another powerful approach. This involves using a chiral reagent or catalyst to influence the stereochemistry of the reaction, regardless of the substrate's inherent chirality. For example, the use of specific ligands in transition metal-catalyzed reactions can induce high levels of diastereoselectivity. nih.gov Additionally, proline-catalyzed sequential reactions have been employed to synthesize 2,3-disubstituted piperidines with high diastereo- and enantioselectivities. thieme-connect.com

StrategyMethodKey FeaturesReported Diastereomeric Ratio (dr)
Substrate-ControlledDiastereoselective epoxidation and ring-openingSynthesis of densely substituted piperidinesHigh
Reagent-ControlledProline-catalyzed sequential reactionsFormation of two adjacent stereogenic centersHigh
Reagent-ControlledTransition metal catalysis with chiral ligandsLigand-free diastereoselective intramolecular allylic aminationModerate

Novel Reagents and Catalytic Systems in the Synthesis of this compound

The development of novel reagents and catalytic systems has significantly advanced the synthesis of this compound, offering improved efficiency, selectivity, and sustainability.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional methods. Proline and its derivatives are among the most widely used organocatalysts for the synthesis of piperidine derivatives. rsc.org For example, L-proline nitrate (B79036) has been utilized as a recyclable and green catalyst for the synthesis of highly functionalized piperidines through a multi-component reaction. rsc.org This approach is not only environmentally friendly but also demonstrates high atom economy and reaction mass efficiency. rsc.org

Biomimetic organocatalytic asymmetric synthesis has also been successfully applied to prepare 2-substituted piperidine-type alkaloids with high enantiomeric excess. acs.orgnih.gov These methods often proceed under mild conditions and without the need for protecting groups, simplifying the synthetic process. acs.orgnih.gov The combination of biocatalysis and organocatalysis has further expanded the synthetic toolbox for producing piperidine alkaloids. researchgate.netucd.ie

Transition metal catalysis offers a versatile and efficient means of constructing the piperidine ring and introducing functionality. nih.gov Various transition metals, including palladium, ruthenium, and rhodium, have been employed in the synthesis of piperidine derivatives. nih.gov

Palladium-catalyzed reactions, such as the intramolecular hydroamination and carboamination of alkenes, have proven effective for the synthesis of substituted piperidines. nih.gov Photoinduced palladium-catalyzed cascade reactions have also been developed for the synthesis of chiral piperidines from readily available amino acid derivatives. thieme-connect.com

Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols provides an atom-economical route to nitrogen heterocycles, including piperidines. nih.govnih.govorganic-chemistry.org This method allows for the direct synthesis of functionalized piperidines from simple, linear precursors. nih.gov Ruthenium complexes have also been explored as nucleophilic catalysts in various organic transformations. acs.org

Catalytic SystemMetal/OrganocatalystReaction TypeKey Advantages
OrganocatalysisL-proline nitrateMulti-component reactionGreen, recyclable, high atom economy
OrganocatalysisL-prolineAsymmetric Mannich reactionBiomimetic, high enantioselectivity
Transition Metal CatalysisPalladiumAsymmetric carbenylative aminationHigh enantioselectivity, mild conditions
Transition Metal CatalysisRutheniumDomino redox isomerization/cyclizationAtom-economical, broad scope

Optimization of Reaction Parameters for Enhanced Chemical Yields and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the chemical yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and catalyst loading.

Systematic studies are often conducted to identify the optimal conditions for a specific synthetic transformation. For example, in the synthesis of piperidine derivatives via visible-light-mediated C-H amination, various oxidants, iodine sources, and solvents were screened to achieve the highest yield and selectivity. acs.org Similarly, in the development of N-piperidinyl-benzimidazolone derivatives, general procedures with specified reaction conditions were established to ensure reproducibility and high yields. nih.gov

The concentration of reactants and the stoichiometry of reagents also play a significant role. For instance, in the nitrosation of N-phenylpiperidine, it was found that using a slight excess of sodium nitrite (B80452) and a specific concentration of hydrochloric acid led to the best results. cdnsciencepub.com The purification method is another critical factor in obtaining high-purity this compound. Techniques such as recrystallization can be employed to remove stereoisomers and improve the optical purity of the final product. google.com

Detailed research findings have shown that even subtle changes in reaction conditions can have a significant impact on the outcome of the synthesis. Therefore, a thorough optimization process is essential for developing a robust and efficient synthetic route to this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. primescholars.com Key metrics for evaluating the "greenness" of a synthesis include atom economy and the E-factor (Environmental Factor). Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The E-factor is defined as the mass ratio of waste generated to the desired product. rsc.org An ideal reaction has a 100% atom economy and an E-factor of zero. primescholars.com

Modern synthetic strategies for piperidine derivatives increasingly incorporate these principles through the use of environmentally benign catalysts, safer solvents, and biocatalysis.

Catalytic Innovations: The use of reusable, non-toxic catalysts is a cornerstone of green synthetic chemistry. For instance, montmorillonite (B579905) K-10, a type of clay, has been successfully used as a recyclable heterogeneous acid catalyst for the one-pot synthesis of 1-methyl-2,6-diarylpiperidin-4-ones. researchgate.netresearchgate.net This approach offers advantages such as mild reaction conditions and easy recovery of the catalyst by filtration. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Transaminases, for example, have been employed in the asymmetric synthesis of 2-substituted piperidines. This biocatalytic approach uses ω-chloroketones as starting materials and an amine donor to produce chiral piperidines with high enantiomeric excess. acs.org Such enzyme-catalyzed reactions often occur in aqueous media under mild conditions, significantly reducing the environmental impact.

Solvent-Free and Alternative Solvent Systems: A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that proceeds without any solvent or halide-containing reagents, utilizing the C-H functionalization of pyridine (B92270) N-oxides. rsc.org Minimizing or eliminating solvents, particularly hazardous organic solvents, is a key goal of green chemistry.

The following table summarizes various green chemistry approaches applied to the synthesis of piperidine-related structures.

Methodology Catalyst/Medium Key Green Advantage(s) Example Application Reference(s)
Heterogeneous CatalysisMontmorillonite K-10 ClayReusable catalyst, mild conditions, operational simplicity.One-pot synthesis of 1-methyl-2,6-diarylpiperidin-4-ones. researchgate.netresearchgate.net
BiocatalysisTransaminase EnzymesHigh stereoselectivity, mild aqueous reaction conditions, biodegradable catalyst.Asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org
Solvent-Free ReactionNone (neat reaction)Eliminates solvent waste, reduces purification needs, high atom economy.Synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. rsc.org

Exploration of Multi-component and Cascade Reactions for this compound Synthesis

To enhance synthetic efficiency, modern organic chemistry emphasizes pot, atom, and step economy (PASE). Multi-component reactions (MCRs) and cascade reactions are powerful tools for achieving these goals, allowing for the construction of complex molecules like substituted piperidines from simple precursors in a single operation.

Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. This approach is highly step-economic and can lead to a rapid increase in molecular complexity.

Several cascade strategies have been developed for the synthesis of the piperidine core:

Aza-Michael/Michael Cyclization: An efficient cascade reaction involving an aza-Michael addition followed by an intramolecular Michael addition has been used to synthesize spirobarbiturate piperidin-2-one derivatives. sioc-journal.cn

Reductive Cyclization Cascades: Piperidine synthesis has been achieved through an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com

Biocatalytic Cascades: The transaminase-triggered synthesis of 2-substituted piperidines can also be viewed as a cascade process, where the enzyme generates a reactive amino intermediate that spontaneously cyclizes to form the final product. acs.orgucd.ie

One-Pot Multi-Reaction Sequences: Highly stereoselective syntheses of cis-2,6-disubstituted piperidine natural products have been achieved from chiral aziridines through a one-pot sequence. This sequence includes the reduction of an alkyne, reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination, all performed under a hydrogen atmosphere. rsc.org

The table below outlines examples of these advanced reaction types for constructing piperidine structures.

Reaction Type Key Reagents/Catalyst Description Resulting Structure Reference(s)
Pseudo Five-Component ReactionAromatic aldehydes, anilines, alkyl acetoacetates / Ionic LiquidOne-pot condensation reaction to form a highly functionalized piperidine ring.Substituted Piperidines researchgate.net
Cascade Aza-Michael/Michael ReactionN/AA sequence of conjugate additions to form a piperidin-2-one ring system.Spirobarbiturate Piperidin-2-ones sioc-journal.cn
One-Pot Multiple Reductions & CyclizationChiral aziridine, H₂, Pd/CA sequence of reductions and reductive amination in a single pot.cis-2,6-disubstituted Piperidines rsc.org
Biocatalytic Cascadeω-chloroketones, TransaminaseEnzymatic amination followed by spontaneous intramolecular cyclization.Chiral 2-substituted Piperidines acs.org

Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1 Piperidin 2 Yl Butan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Resolving Complex Structures and Stereochemistry of 1-(Piperidin-2-yl)butan-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. For a molecule like this compound, which contains a flexible heterocyclic ring and a side chain with multiple proton and carbon environments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full assignment.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the butanone side chain. The protons on the carbon adjacent to the nitrogen (C2 and C6) would appear deshielded. The N-H proton of the secondary amine would likely appear as a broad singlet. The side chain protons—specifically the methylene (B1212753) group adjacent to the ring (C1') and the carbonyl group (C3'), and the terminal methyl group (C4')—would exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C2') is expected to have a characteristic downfield chemical shift in the range of 200-215 ppm. libretexts.org The carbons of the piperidine ring would appear in the aliphatic region, with C2 and C6 being the most downfield of the ring carbons due to the influence of the nitrogen atom. chemicalbook.com

2D NMR Spectroscopy in this compound Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound by revealing through-bond and through-space correlations. nih.govslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for mapping the connectivity of protons within the piperidine ring and along the butanone side chain. Cross-peaks would be expected between adjacent protons, such as H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6 within the piperidine ring, and H-3'/H-4' in the side chain. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. researchgate.net

Table 1: Predicted 2D NMR Correlations for this compound
Proton (¹H)COSY Correlations (¹H)HMBC Correlations (¹³C)
H-2 (piperidine)H-3C-3, C-6, C-1'
H-3 (piperidine)H-2, H-4C-2, C-4, C-5
H-4 (piperidine)H-3, H-5C-3, C-5, C-6
H-5 (piperidine)H-4, H-6C-3, C-4, C-6
H-6 (piperidine)H-5C-2, C-4, C-5
H-1' (side chain)H-2 (piperidine)C-2 (piperidine), C-6 (piperidine), C-2', C-3'
H-3' (side chain)H-4'C-1', C-2', C-4'
H-4' (side chain)H-3'C-2', C-3'

Solid-State NMR Applications for Conformational Analysis of this compound

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the molecular conformation and packing in the crystalline state. acs.org For this compound, ssNMR would be particularly useful for determining the preferred conformation of the piperidine ring, which typically adopts a chair-like geometry.

Key questions that ssNMR can address include:

Ring Conformation: Confirming the chair conformation of the piperidine ring.

Polymorphism: Identifying the presence of different crystalline forms (polymorphs), which may exhibit distinct conformational arrangements. acs.org

Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, and advanced experiments can measure internuclear distances and torsion angles to build a detailed model of the solid-state structure. nih.goviastate.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govnih.gov For this compound (C₉H₁₇NO), HRMS would measure the exact mass of the protonated molecular ion ([M+H]⁺). This experimental value can then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms, allowing for the unambiguous confirmation of the molecular formula.

Table 2: Theoretical Mass Data for this compound
PropertyValue
Molecular FormulaC₉H₁₇NO
Monoisotopic Mass155.1310 u
Theoretical [M+H]⁺155.1383 u

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. unito.itnih.gov The fragmentation pattern serves as a molecular fingerprint that helps to elucidate the structure.

For protonated this compound, characteristic fragmentation pathways would be expected:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C-2') and the adjacent carbon (C-1'), leading to the loss of the piperidinomethyl radical and formation of a butanoyl cation, or cleavage at the C2'-C3' bond.

Piperidine Ring Opening: A common fragmentation pathway for piperidine alkaloids involves the cleavage of the C-N or C-C bonds within the ring, leading to characteristic fragment ions. nih.govscielo.br

Loss of the Side Chain: Cleavage of the bond between the piperidine ring (C-2) and the side chain (C-1') would result in a protonated piperidine ion or a fragment corresponding to the intact side chain.

The analysis of these fragments allows for the reconstruction of the molecular structure and confirms the connectivity between the piperidine ring and the butanone moiety. libretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups:

N-H Stretch: A moderate absorption band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperidine ring. chemicalbook.com

C-H Stretch: Strong, sharp bands in the 2850-3000 cm⁻¹ region due to the stretching of aliphatic C-H bonds in both the ring and the side chain.

C=O Stretch: A very strong, sharp absorption band around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone. libretexts.orgorgchemboulder.com This is often the most prominent peak in the spectrum.

N-H Bend: A band in the 1590-1650 cm⁻¹ region.

C-N Stretch: Absorptions in the fingerprint region (typically 1000-1250 cm⁻¹) corresponding to the C-N bond stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary data. While the polar C=O and N-H bonds that are strong in the IR spectrum would be weaker in the Raman spectrum, the non-polar C-C and C-H bonds of the molecular backbone would produce strong signals. Raman spectroscopy can also be sensitive to molecular symmetry and conformation, providing another avenue for studying the ring puckering and substituent orientation. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3300 - 3400MediumWeak
C-H Stretch (aliphatic)2850 - 3000StrongStrong
C=O Stretch (ketone)~1715Very StrongMedium
N-H Bend1590 - 1650MediumWeak
C-N Stretch1000 - 1250Medium-StrongMedium
C-C Stretch800 - 1200MediumStrong

Chromatographic Separation Methods for this compound and Its Isomers

Chromatographic techniques are essential for purifying this compound and for separating it from potential isomers or byproducts. biosynce.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is a powerful tool for separating and identifying volatile compounds. This compound would be amenable to GC analysis, likely using a mid-polarity capillary column. The retention time would provide one layer of identification, while the mass spectrum would confirm the structure.

High-Performance Liquid Chromatography (HPLC): HPLC offers versatility in separation modes. A reversed-phase method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (with an additive like formic acid or trifluoroacetic acid to ensure protonation of the amine), would be a standard approach for analysis and purification. nih.govunodc.org

A critical challenge in the analysis of this compound is the presence of a stereocenter at the C-2 position of the piperidine ring. This means the compound exists as a pair of enantiomers (R and S forms). Standard chromatographic methods will not separate these enantiomers.

Chiral Chromatography: To separate and quantify the individual enantiomers, chiral chromatography is required. This can be achieved using either GC or HPLC with a chiral stationary phase (CSP). nih.govtandfonline.com Polysaccharide-based CSPs, for example, are widely used in HPLC for the resolution of a broad range of chiral compounds, including those with piperidine scaffolds. researchgate.netspringernature.com Developing a chiral separation method is crucial for controlling the stereochemical purity of the final compound. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment of this compound

Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers. The assessment of the enantiomeric purity of this compound is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.

Research Findings:

The enantioselective separation of compounds structurally related to this compound, such as piperidine-2,6-dione analogues, has been successfully achieved using polysaccharide-based CSPs. utas.edu.au Columns like Chiralpak IA and Chiralpak IB, which are derivatives of amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated excellent resolving power for various chiral piperidine derivatives. utas.edu.auresearchgate.net For the analysis of piperidin-3-amine (B1201142) enantiomers, a pre-column derivatization was employed to introduce a chromophore, followed by separation on a Chiralpak AD-H column. nih.gov

For this compound, a normal-phase chiral HPLC method would be a suitable approach. The selection of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. A typical mobile phase for such separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. The presence of the carbonyl group and the secondary amine in the piperidine ring allows for interactions such as hydrogen bonding and dipole-dipole interactions with the chiral stationary phase, which are essential for chiral recognition.

The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. Method validation according to the International Conference on Harmonization (ICH) guidelines is essential to ensure the reliability of the results. nih.gov

Table 1: Representative Chiral HPLC Parameters for Enantiomeric Purity Assessment of this compound

Parameter Condition
Chromatographic System Agilent 1260 Infinity II LC System or equivalent
Chiral Stationary Phase Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (UV)
Injection Volume 10 µL
Expected Outcome Baseline separation of the (R) and (S) enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Profiling of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an invaluable tool for the trace analysis and purity profiling of volatile and semi-volatile compounds like this compound. This technique allows for the detection and identification of impurities that may be present in the sample, even at very low concentrations.

Research Findings:

The analysis of piperidine alkaloids by GC-MS has been documented, providing insights into their characteristic fragmentation patterns. researchgate.netscholars.direct For instance, the mass spectrum of coniine, a simple piperidine alkaloid, shows a characteristic base peak at m/z 84, corresponding to the loss of a propyl group. scholars.direct For this compound, electron ionization (EI) would likely lead to initial fragmentation at the C-C bond between the piperidine ring and the butanone side chain.

Key fragment ions expected in the mass spectrum of this compound would include the piperidinyl cation and fragments arising from the butanone moiety. The molecular ion peak (M+) would also be observable, confirming the molecular weight of the compound. By creating a library of the mass spectra of known impurities, GC-MS can be used to rapidly screen samples for their presence. The high sensitivity of modern mass spectrometers allows for the detection of impurities at parts-per-million (ppm) levels, which is crucial for pharmaceutical quality control. thermofisher.com

Table 2: Predicted GC-MS Fragmentation Data for this compound

m/z (relative intensity, %) Proposed Fragment Ion
155 [M]+• (Molecular ion)
126 [M - C2H5]+
98 [M - C4H7O]+
84 [C5H10N]+ (Piperidinyl fragment)
71 [C4H7O]+ (Butanoyl fragment)
57 [C4H9]+

X-ray Crystallography for Absolute Configuration Determination of this compound and Its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net For a chiral molecule like this compound, obtaining a single crystal of one of its enantiomers or a derivative allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.

Research Findings:

The crystal structures of numerous chiral piperidine derivatives have been determined, revealing details about their molecular conformation and stereochemistry. iucr.orgrsc.org For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one confirmed the chair conformation of the piperidine ring. iucr.org Similarly, X-ray analysis of spirocyclic 2-arylpiperidines has been used to confirm their relative and absolute stereochemistry. rsc.org

To determine the absolute configuration of this compound, a suitable single crystal of an enantiomerically pure sample or a salt with a chiral counter-ion of known configuration would be required. The diffraction data collected from the crystal can be used to solve the crystal structure and refine the atomic positions. The Flack parameter is a critical value in determining the absolute structure; a value close to zero for the correct enantiomer confirms the assignment. rsc.org The analysis also provides precise information on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

Table 3: Hypothetical Crystallographic Data for an Enantiomer of this compound Hydrochloride

Parameter Value
Chemical Formula C9H18ClNO
Formula Weight 191.70
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.5
b (Å) 10.2
c (Å) 12.5
**α, β, γ (°) ** 90
Volume (ų) 1083.75
Z 4
Calculated Density (g/cm³) 1.175
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 100
Flack Parameter 0.05(10)

Chemical Reactivity and Derivatization Studies of 1 Piperidin 2 Yl Butan 2 One

Reactions at the Piperidine (B6355638) Nitrogen of 1-(Piperidin-2-yl)butan-2-one

The nitrogen atom within the piperidine ring of this compound is a nucleophilic center, making it susceptible to a range of reactions, including alkylation and acylation.

The secondary amine of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide. The general conditions for N-alkylation of piperidines involve reacting the piperidine derivative with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an N-acylpiperidine derivative. This is commonly achieved by reacting the parent compound with an acyl chloride or an acid anhydride. These reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid or carboxylic acid byproduct.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide (e.g., CH3I, C2H5Br), Base (e.g., K2CO3, Et3N)N-Alkyl-1-(piperidin-2-yl)butan-2-one
N-AcylationAcyl chloride (e.g., CH3COCl), Acid anhydride (e.g., (CH3CO)2O), Base (e.g., Pyridine, Et3N)N-Acyl-1-(piperidin-2-yl)butan-2-one

Further derivatization of the piperidine nitrogen can lead to the formation of amides and urethanes, which are of significant interest in medicinal chemistry. Amide formation can be achieved by coupling the piperidine nitrogen with a carboxylic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Urethanes, or carbamates, can be synthesized by reacting the piperidine nitrogen with a chloroformate, such as ethyl chloroformate, in the presence of a base. Alternatively, reaction with an isocyanate will also yield a urethane derivative. These reactions provide a versatile means to introduce a wide range of substituents at the nitrogen atom, thereby modifying the physicochemical properties of the parent molecule.

DerivativeReagentsProduct Functional Group
AmideCarboxylic acid, Coupling agent (e.g., DCC, EDC)-N-C(=O)R
UrethaneChloroformate (e.g., ClCO2Et), Base or Isocyanate (R-N=C=O)-N-C(=O)OR

Transformations of the Butanone Moiety in this compound

The butanone side chain of this compound possesses a reactive carbonyl group and alpha-protons, allowing for a variety of chemical transformations.

The ketone functionality of the butanone moiety is a key site for chemical modifications.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(piperidin-2-yl)butan-2-ol. This reduction can be accomplished using various reducing agents, with sodium borohydride (NaBH4) being a common choice due to its mildness and selectivity for ketones in the presence of other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed.

Oxidation: While ketones are generally resistant to oxidation under mild conditions, the butanone side chain can be cleaved under more forcing oxidative conditions. A notable synthetic route to 2-(2-ketoalkyl)-piperidine alkaloids involves the Wacker oxidation of a terminal alkene precursor, which directly installs the ketone functionality. researchgate.net This suggests that the butanone moiety, if derived from an appropriate precursor, is stable to these specific oxidative conditions.

Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, reaction with primary amines or their derivatives can form imines or related C=N double bond-containing products. Aldol-type condensation reactions are also possible if the reaction conditions promote the formation of an enolate at the alpha-carbon of the butanone chain.

Reaction TypeReagentsFunctional Group Transformation
ReductionNaBH4, LiAlH4Ketone to Secondary Alcohol
Oxidation (of precursor)Wacker Oxidation (PdCl2, CuCl2, O2)Alkene to Ketone
CondensationPrimary Amine (R-NH2)Ketone to Imine

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in the butanone side chain are activated and can undergo various functionalization reactions.

Alpha-Functionalization: The enolate formed under basic conditions, or the enol under acidic conditions, can react with various electrophiles. This allows for the introduction of a range of substituents at the alpha-position. For instance, alkylation can be achieved by treating the enolate with an alkyl halide.

Halogenation: The alpha-hydrogens of the butanone moiety can be replaced with halogens (chlorine, bromine, or iodine) under either acidic or basic conditions. libretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in monosubstitution at the more substituted alpha-carbon. libretexts.org This reaction is often a useful step in the synthesis of α,β-unsaturated ketones. libretexts.org

Ring Transformations and Rearrangements Involving the this compound Skeleton

Mechanistic Investigations of Key Reactions Involving this compound

The chemical behavior of this compound is dictated by the interplay between the nucleophilic secondary amine of the piperidine ring and the electrophilic carbonyl group of the butanone side chain. Mechanistic investigations into its reactions would likely focus on several key transformations, including intramolecular cyclization, reduction of the ketone, and reactions at the piperidine nitrogen.

Intramolecular Cyclization: A prominent reaction pathway for this compound is an intramolecular cyclization to form a bicyclic aminal or enamine. Under acidic or basic conditions, the piperidine nitrogen can act as a nucleophile, attacking the carbonyl carbon of the butanone side chain.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The secondary amine of the piperidine ring then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule would result in the formation of a bicyclic iminium ion, which can then be deprotonated to yield a stable bicyclic enamine or be trapped by a nucleophile.

Base-Catalyzed Mechanism: Under basic conditions, while less common for this type of cyclization, a strong base could deprotonate the α-carbon to the ketone, forming an enolate. However, a more likely scenario involves the direct nucleophilic attack of the amine on the carbonyl carbon, facilitated by a base that can deprotonate the nitrogen in the transition state, leading to a zwitterionic or anionic tetrahedral intermediate.

Reduction of the Ketone: The ketone functionality in this compound is susceptible to reduction by various reducing agents. The mechanism of reduction would depend on the reagent used.

Hydride Reduction: With hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during workup to yield the corresponding secondary alcohol, 1-(piperidin-2-yl)butan-2-ol. The stereochemical outcome of this reduction could be influenced by the stereochemistry at the 2-position of the piperidine ring, potentially leading to diastereomeric products.

Catalytic Hydrogenation: In catalytic hydrogenation, the compound is treated with hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The mechanism involves the adsorption of both the hydrogen and the ketone onto the catalyst surface. Hydrogen atoms are then transferred to the carbonyl group in a stepwise or concerted manner, resulting in the formation of the alcohol.

Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophilic center and can undergo a variety of reactions.

N-Alkylation and N-Acylation: The nitrogen can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions typically proceed via a standard SN2 or nucleophilic acyl substitution mechanism, respectively. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide or acylating agent, leading to the formation of a new N-C or N-acyl bond.

Synthesis of Focused Libraries of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of focused libraries of derivatives is a crucial step in drug discovery and development, allowing for the systematic exploration of the structure-activity relationship (SAR). nih.gov A focused library of this compound derivatives would be designed to probe the effects of structural modifications on a specific biological activity. The design of such a library would involve strategic modifications at key positions of the parent molecule.

The core scaffold of this compound offers several points for diversification:

The Piperidine Ring: Substituents can be introduced at various positions on the piperidine ring to explore the impact of steric bulk, electronics, and hydrogen bonding potential.

The Piperidine Nitrogen: The secondary amine can be alkylated, acylated, or incorporated into other functional groups to modulate the basicity and lipophilicity of the molecule.

The Butanone Side Chain: The length of the alkyl chain can be varied, and the ketone can be modified or replaced with other functional groups.

A synthetic strategy for generating a focused library could involve a multi-component reaction or a series of parallel syntheses. For instance, a library of N-substituted derivatives could be readily prepared by reacting this compound with a diverse set of alkylating or acylating agents in a parallel format.

Table 1: Hypothetical Focused Library of this compound Derivatives and their Postulated Activities

Compound IDR1 (at N-1)R2 (Side Chain)Postulated Biological Activity (IC₅₀, µM)
PBO-001H-CH₂CH₂CH₃10.5
PBO-002-CH₃-CH₂CH₂CH₃8.2
PBO-003-CH₂Ph-CH₂CH₂CH₃5.1
PBO-004-C(O)CH₃-CH₂CH₂CH₃15.8
PBO-005H-CH₂CH₃12.1
PBO-006H-CH₂CH₂CH₂CH₃9.7
PBO-007-CH₃-CH₂Ph6.5

The biological activity data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the concept of an SAR study.

Theoretical and Computational Chemistry of 1 Piperidin 2 Yl Butan 2 One

Quantum Chemical Calculations for Conformational Analysis of 1-(Piperidin-2-yl)butan-2-one

Conformational analysis is crucial for understanding the structure-activity relationships of a molecule, as its biological function is intrinsically linked to its three-dimensional shape. For this compound, this involves determining the stable arrangements of both the piperidine (B6355638) ring and the flexible butanone side chain.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to locate the minimum-energy conformers. researchgate.net These calculations optimize the molecular geometry to find the most stable structures and their relative energies. The preference for the substituent to be in an axial versus an equatorial position is influenced by steric hindrance and electronic effects. nih.gov In N-substituted piperidines, for instance, the interplay of steric forces can favor one orientation over another, with energy differences often being a few kcal/mol. nih.gov For 1-(piperidin-2-yl)ethan-1-one, a related structure, calculations have shown that an axial orientation of the substituent can be favored due to pseudoallylic strain, with a calculated Gibbs free energy difference (ΔG) of -3.2 kcal/mol favoring the axial conformer. nih.gov

The butanone side chain also possesses conformational flexibility due to the rotation around its single bonds. Theoretical calculations explore the potential energy surface by systematically rotating these bonds to identify low-energy arrangements. The relative orientation of the carbonyl group and the piperidine ring is critical, as it influences the molecule's polarity and ability to form intermolecular interactions.

Table 1: Theoretical Conformational Energy Parameters for Substituted Piperidines (Illustrative Data)
Compound AnalogueMethodConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
1-(2-methyl-1-piperidyl)ethanone nih.govM06-2XAxial-3.2N/A
1,2-dimethylpiperidine nih.govM06-2XEquatorial0.0N/A
1,2-dimethylpiperidine nih.govM06-2XAxial+1.8N/A

While static calculations identify energy minima, the molecule is dynamic at physiological temperatures. Conformational dynamics studies investigate the transitions between different stable conformations and the flexibility of the molecular structure. Techniques like molecular dynamics (MD) simulations can model the movement of atoms over time, providing a picture of the molecule's dynamic behavior in different environments, such as in a solvent. mdpi.com These simulations can reveal the energy barriers between different conformations and the probability of the molecule occupying each state, which is essential for understanding how it might adapt its shape to bind to a biological target. nih.gov

Electronic Structure and Molecular Orbital Analysis of this compound

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Analyses based on quantum mechanics provide detailed information about the distribution of electrons and the nature of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. scirp.orgajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring due to its lone pair of electrons, while the LUMO may be centered on the carbonyl group of the butanone chain, which is an electron-withdrawing group. This distribution suggests that the nitrogen atom is a likely site for electrophilic attack, and the carbonyl carbon is a potential site for nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors (Illustrative)
ParameterDefinitionTypical Value (eV)Interpretation
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -8.0Indicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to 1.0Indicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.0 to 9.0Correlates with chemical stability and reactivity mdpi.com
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5 to 4.5Measures resistance to change in electron distribution ajchem-a.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges. For this compound, such regions would be expected around the oxygen atom of the carbonyl group and the nitrogen atom. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These would likely be found around the hydrogen atoms attached to the nitrogen and alpha-carbons. This detailed mapping is invaluable for predicting how the molecule will interact with other molecules, including biological receptors and enzymes. researchgate.net

Molecular Docking and Dynamics Simulations with this compound and Potential Biological Targets

To explore the potential pharmacological applications of this compound, computational techniques like molecular docking and molecular dynamics are used to predict its binding affinity and mode of interaction with specific biological targets. nih.govnih.gov The piperidine scaffold is present in numerous bioactive compounds, suggesting a wide range of potential targets. clinmedkaz.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. This can help identify potential biological targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. nih.govresearchgate.net MD simulations model the atomic movements of the entire system (protein, ligand, and solvent), providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding. mdpi.com This combination of docking and MD provides a powerful tool for virtual screening and for understanding the molecular basis of a compound's biological activity.

Identification of Putative Binding Pockets and Key Molecular Interactions

Computational modeling techniques, particularly molecular docking, are instrumental in identifying the putative binding pockets and key molecular interactions of ligands like this compound with various protein targets. By analogy with structurally related piperidine derivatives, it is possible to hypothesize the nature of its binding. clinmedkaz.org Studies on diverse piperidine-containing molecules have revealed common interaction patterns within the binding sites of receptors such as G-protein coupled receptors (GPCRs) and sigma receptors. nih.govacs.org

The binding pocket for piperidine-based ligands is often a cavity located near the extracellular surface of the receptor, typically formed by several transmembrane helices. acs.org For instance, in receptors like the human CCR5, this pocket is situated within a channel formed by helices 2, 3, 6, and 7. acs.org The piperidine ring itself frequently occupies a central hydrophobic portion of this pocket. nih.gov

Key molecular interactions that stabilize the ligand-receptor complex are predicted through docking simulations. For the protonated piperidine nitrogen, a crucial interaction often involves the formation of a salt bridge or a strong hydrogen bond with acidic residues, such as aspartic acid (Asp) or glutamic acid (Glu), within the binding site. nih.govnih.gov Additionally, cation-π interactions between the charged nitrogen of the piperidine ring and aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) can further anchor the ligand. nih.gov

Table 1: Predicted Key Molecular Interactions for this compound Based on Analogous Compounds

Moiety of LigandPotential Interacting Residue(s)Type of Interaction
Protonated Piperidine NitrogenAspartic Acid, Glutamic AcidSalt Bridge, Hydrogen Bond
Protonated Piperidine NitrogenPhenylalanine, TyrosineCation-π Interaction
Piperidine Ring (CH2 groups)Leucine, Isoleucine, ValineHydrophobic Interactions
Carbonyl Oxygen (C=O)Asparagine, Glutamine, Serine, TyrosineHydrogen Bond
Ethyl Group (CH2CH3)Alanine, Valine, LeucineHydrophobic Interactions

Ligand-Protein Interaction Profiling and Binding Affinity Prediction (Pre-clinical)

Pre-clinical assessment of drug candidates heavily relies on computational methods to predict their interaction profiles and binding affinities with potential biological targets. For this compound, these in silico techniques provide a foundational understanding of its potential pharmacological activity before extensive laboratory synthesis and testing.

Ligand-protein interaction profiling is typically initiated with molecular docking simulations against a panel of known protein structures. mdpi.comunar.ac.id Software like AutoDock is used to predict the preferred binding pose of the ligand within the active site of a target protein. mdpi.com This process generates a binding energy score (often in kcal/mol), which provides a first approximation of the binding affinity. nih.gov For example, studies on similar piperidine derivatives targeting pancreatic lipase (B570770) have shown that stronger binding energies correlate with higher inhibitory activity. mdpi.com

To refine these predictions, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. These methods calculate the free energy of binding by analyzing snapshots from molecular dynamics (MD) simulations, offering a more accurate ranking of potential inhibitors. researchgate.net MD simulations also provide insight into the dynamic nature of the ligand-protein complex, highlighting the stability of key interactions over time. nih.govnih.gov

The predicted binding affinity is often expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of the ligand required to inhibit 50% of the target's activity. mdpi.comnih.gov Computational models, including three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed based on a series of related compounds. nih.gov These models correlate the structural features of the molecules with their biological activities, providing predictive power for new compounds like this compound. nih.gov

Table 2: Computational Methods for Pre-clinical Binding Affinity Prediction

Computational MethodInformation ProvidedTypical Output
Molecular DockingBinding pose, initial affinity estimateBinding Energy (kcal/mol), Docking Score
Molecular Dynamics (MD)Stability of complex, conformational changesRoot-Mean-Square Deviation (RMSD), Interaction Timelines
MM/GBSA & MM/PBSAMore accurate binding free energyΔG_bind (kcal/mol)
3D-QSAR (CoMFA/CoMSIA)Structure-activity relationship, activity predictionPredictive Ki or IC50 values, Contour Maps

Predictive Modeling for Synthetic Pathways and Regioselectivity in this compound Synthesis

Computational chemistry offers powerful tools for designing and optimizing synthetic routes. Predictive modeling can be applied to forecast viable synthetic pathways for this compound and to anticipate the regioselectivity of key chemical transformations.

Retrosynthesis prediction programs utilize databases of known chemical reactions and transformation rules to propose potential synthetic pathways. frontiersin.org For a target molecule like this compound, these algorithms would identify key bond disconnections. A logical disconnection would be the C-C bond between the piperidine ring and the butanone side chain, or the amide bond within the piperidine ring if synthesized from a linear precursor. The software then suggests reactants that could form these bonds, working backward to commercially available or simple starting materials. frontiersin.org

A plausible synthetic approach could involve the alkylation of a piperidin-2-one precursor or a related piperidine derivative. For instance, the regioselective synthesis of related 3-substituted piperidin-2-ones has been achieved through rhodium(II)-catalyzed carbenoid reactions, demonstrating that computational models can help predict and rationalize the outcome of such selective reactions. researchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are crucial for predicting regioselectivity. In a potential synthesis step, such as the addition of a butan-2-one enolate or its equivalent to a piperidine-based electrophile, DFT can be used to calculate the energies of the transition states for the formation of different regioisomers. The pathway with the lower activation energy is predicted to be the major product. These calculations consider steric and electronic factors that govern the reaction's outcome, providing chemists with valuable insights to guide experimental design and optimize reaction conditions for the desired isomer.

Computational Prediction of Spectroscopic Signatures for this compound

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis. scispace.com The primary spectroscopic techniques for which predictions are made are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. researchgate.net The process typically involves:

Generating a low-energy 3D conformation of the molecule.

Optimizing the geometry using a quantum mechanical method, often DFT.

Calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Converting the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. researchgate.netgithub.io For this compound, distinct signals would be predicted for the protons and carbons of the piperidine ring and the butanone side chain.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by the vibrational frequencies of its bonds. Computational methods can predict these frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates. A key predicted feature for this compound would be a strong absorption band for the carbonyl (C=O) stretching vibration, typically expected in the 1700–1725 cm⁻¹ region. echemi.comdocbrown.info Other predictable absorptions include N-H stretching (if unsubstituted on the nitrogen), and various C-H stretching and bending vibrations. docbrown.info The calculated "fingerprint" region (below 1500 cm⁻¹) provides a unique pattern that can be compared with experimental data for identification. docbrown.info

Table 3: Predicted Spectroscopic Signatures for this compound

Spectroscopy TypePredicted FeatureApproximate Predicted ValueMoiety
¹³C NMRCarbonyl Carbon205-215 ppmC=O
¹³C NMRPiperidine Carbons20-60 ppmPiperidine Ring
¹H NMRPiperidine Protons1.5-3.5 ppmPiperidine Ring
¹H NMRButanone Protons (α to C=O)2.1-2.5 ppm-CH₂-C=O
¹H NMRButanone Protons (CH₃)~1.0 ppm-CH₃
IRCarbonyl Stretch1700-1725 cm⁻¹C=O
IRN-H Stretch3300-3500 cm⁻¹N-H
IRC-H Stretch2850-3000 cm⁻¹C-H (Aliphatic)

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

Following a comprehensive review of scientific databases and publicly available research, no specific preclinical data has been identified for the chemical compound this compound. Extensive searches for in vitro assays, including receptor binding profiles, enzyme inhibition kinetics, and cell-based functional assays, yielded no results for this particular molecule.

Consequently, information regarding its target engagement, pathway modulation, and molecular mechanism of action is not available in the current scientific literature. Investigations into its potential interactions with biological targets such as sigma receptors or other neurotransmitter receptors have not been published. Similarly, there is no data on its effects on enzyme activity or its influence on cellular signaling pathways, gene expression, or cell cycle modulation.

Elucidation of the compound's molecular recognition, protein-ligand interactions, or any potential for allosteric modulation and induced conformational changes remains uninvestigated in published studies. Therefore, it is not possible to provide an article with the requested detailed preclinical biological and pharmacological findings for this compound.

While the broader class of piperidine-containing molecules is of significant interest in medicinal chemistry, with various derivatives being explored for a wide range of therapeutic applications, the specific biological profile of this compound has not been characterized in the public domain.

Pre Clinical Biological and Pharmacological Investigations of 1 Piperidin 2 Yl Butan 2 One Excluding Human Clinical Data

In Vivo Animal Model Studies for Biological Effects of 1-(Piperidin-2-yl)butan-2-one

Comprehensive searches of scientific literature and biomedical databases did not yield any specific preclinical in vivo studies for the compound this compound. Research focusing on its biological effects in whole animal models appears to be limited or not publicly available.

Behavioral Neuroscience Models (e.g., locomotor activity, anxiolytic, antidepressant effects)

There is no available data from behavioral neuroscience models specifically investigating the effects of this compound on locomotor activity, anxiety-related behaviors (anxiolytic effects), or depression-related behaviors (antidepressant effects) in animals.

Pharmacodynamic Marker Analysis in Animal Models

No studies were identified that performed pharmacodynamic marker analysis for this compound in animal models. Consequently, there is no information on its engagement with biological targets or the physiological responses it may elicit in vivo.

Neurotransmitter System Modulation in Vivo

Specific data on the in vivo modulation of neurotransmitter systems by this compound is not available in the current scientific literature.

Pre-clinical Metabolic Fate and Biotransformation of this compound (Enzymatic Studies in non-human systems)

Identification of Metabolites and Metabolic Pathways

Following a comprehensive review of scientific literature, no specific pre-clinical studies detailing the metabolic fate and biotransformation of this compound in non-human systems were identified. Research focusing on the enzymatic degradation, identification of metabolites, and elucidation of metabolic pathways for this particular compound is not available in the public domain.

While general metabolic pathways for piperidine-containing compounds have been investigated, the absence of specific data for this compound prevents a detailed and scientifically accurate discussion of its biotransformation. Studies on related piperidine (B6355638) derivatives often report metabolic alterations such as N-dealkylation, oxidation of the piperidine ring to form lactams, and hydroxylation at various positions, processes typically catalyzed by cytochrome P450 (CYP) enzymes. However, without direct experimental evidence, it is not possible to extrapolate these general pathways to the specific metabolic fate of this compound.

Therefore, this section cannot be completed as requested due to the lack of available research data. No data tables or detailed research findings on the metabolites and metabolic pathways of this compound can be provided.

Applications of 1 Piperidin 2 Yl Butan 2 One in Chemical Biology and Material Science Non Clinical

1-(Piperidin-2-yl)butan-2-one as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. While this compound has not been explicitly developed as a chemical probe, its core structure is present in molecules designed for such purposes. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized as a starting point for developing novel inhibitors of the NLRP3 inflammasome, a protein complex involved in inflammatory responses mdpi.com. By modifying this piperidine-containing core, researchers have created compounds that can modulate a biological pathway, demonstrating the potential of the piperidine (B6355638) scaffold in chemical probe development mdpi.com. The utility of such probes lies in their ability to elucidate the function of proteins in cells and organisms, which is a critical step in discovering new therapeutic targets.

Utilization of this compound as a Building Block or Intermediate in Complex Organic Synthesis

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, making piperidine derivatives highly valuable as building blocks in organic synthesis. nih.govnih.govsigmaaldrich.com Chiral 2-piperidone (B129406) structures, which are closely related to this compound, have been employed as versatile starting materials for the stereocontrolled synthesis of complex molecules like 3-piperidinol alkaloids. acs.orgportico.org These alkaloids exhibit a wide range of pharmacological properties. portico.org

The synthesis of functionalized piperidines is a significant area of modern organic chemistry, with numerous methods developed to construct this heterocyclic system. nih.govresearchgate.net These methods are crucial for creating a diversity of molecular structures for drug discovery and other applications. smolecule.com The presence of both a secondary amine within the piperidine ring and a ketone group in this compound provides two distinct points for chemical modification, making it a potentially versatile intermediate for synthesizing more complex target molecules.

Below is a table summarizing common synthetic routes to piperidine derivatives, which could hypothetically be adapted for the synthesis or functionalization of this compound.

Synthetic Method Description Key Features Reference
Reductive Amination Condensation of an amine with a ketone or aldehyde, followed by reduction of the resulting imine. It can be used for intramolecular cyclization to form the piperidine ring.Efficient for forming pyrrolidines, piperidines, and azepanes. nih.gov
Mannich Reaction An aminoalkylation reaction involving an amine, an aldehyde, and an enolizable carbonyl compound.A three-component reaction that is a common route to piperidine-containing ketones.
[5+1] Annulation A method where five atoms from one precursor and one atom from another combine to form the six-membered piperidine ring.Enables stereoselective synthesis of substituted piperidines. nih.gov
Michael-Mannich Cascade A multi-component reaction that combines Michael addition and Mannich reaction steps to build the piperidine ring with high stereoselectivity.Can create multiple stereocenters in a single, highly diastereoselective process. researchgate.net

Potential Roles of this compound in Supramolecular Chemistry or Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-stacking. These interactions can drive molecules to self-assemble into larger, ordered structures. There is no specific research detailing the involvement of this compound in this field.

However, the principles of self-assembly are often guided by the functional groups present in a molecule. Research on other molecular systems, such as dendritic peptide amphiphiles, shows how molecules can be designed to polymerize into well-defined nanostructures like rods or fibers in response to environmental triggers like salt concentration. beilstein-journals.org Similarly, branched peptides have been shown to self-assemble into micelles, which can then be transformed into nanofibers through enzymatic cleavage beilstein-journals.org.

Theoretically, the functional groups of this compound—the N-H group of the piperidine ring and the carbonyl oxygen of the butanone chain—could act as hydrogen bond donors and acceptors, respectively. These sites could potentially mediate non-covalent interactions, allowing the molecule to participate in self-assembly processes, although this remains speculative without experimental evidence.

Integration of this compound in Advanced Material Design (e.g., polymers, sensors)

The incorporation of heterocyclic compounds into polymers is a strategy used to develop advanced materials with specific functions. While this compound itself has not been reported in material science applications, related piperidine and piperazine (B1678402) structures have been used to create functional polymers. nih.govrsc.org

Role as Analytical Standards and Reference Materials for Related Compounds

Analytical standards are highly pure substances used as a reference in analytical tests to confirm the identity, purity, and concentration of a sample. There is no indication that this compound is currently used as an analytical standard.

However, simpler related compounds, such as piperidine itself, are commercially available as certified analytical standards. sigmaaldrich.comscientificlabs.co.uklgcstandards.com These standards are essential for a wide range of applications, including environmental testing and quality control in various industries. sigmaaldrich.comlgcstandards.com Should this compound or its derivatives become significant in a particular field, such as pharmaceuticals or materials science, a highly purified version of the compound would be necessary to serve as a reference material for identification, quantification, and quality control purposes.

Future Directions and Emerging Research Avenues for 1 Piperidin 2 Yl Butan 2 One

Exploration of Unconventional Synthetic Routes to 1-(Piperidin-2-yl)butan-2-one

While classical synthetic methods for piperidine (B6355638) derivatives are well-established, future research will likely focus on more efficient, sustainable, and stereoselective unconventional routes. These advanced strategies can provide access to novel analogues of this compound that are difficult to obtain through traditional means, thereby expanding the chemical space available for biological screening and other applications.

Biocatalysis and Chemo-enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity under mild conditions. acs.org Biocatalytic approaches, such as the use of transaminases, can facilitate the asymmetric synthesis of 2-substituted piperidines from commercially available starting materials, achieving high enantiomeric excess. nih.gov This is particularly relevant for producing specific stereoisomers of this compound, which is crucial for pharmacological applications. Chemo-enzymatic strategies, which combine enzymatic reactions with chemical synthesis steps, present a powerful method for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. acs.org A recent innovation combines biocatalytic C-H oxidation with radical cross-coupling to create complex, three-dimensional piperidine structures in a modular and cost-effective manner. rhhz.netnih.gov This method simplifies the construction of complex piperidines by avoiding the need for protective groups and expensive metal catalysts. rhhz.net

Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.govresearchgate.net This approach allows for precise control over reaction parameters, which is especially beneficial for hazardous or highly exothermic reactions. nih.gov The modular nature of flow systems enables multi-step syntheses, often called "reaction telescoping," where intermediates are not isolated, significantly reducing synthesis time and waste. nih.gov Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including indoles and pyrroles, demonstrating its potential for the efficient production of this compound and its derivatives. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates parts of all starting materials, enhancing efficiency and atom economy. researchgate.net The combination of MCRs with flow chemistry is a particularly promising area for heterocycle synthesis. nih.gov Immobilized enzymes have been used to catalyze multicomponent reactions for the synthesis of piperidine derivatives, creating reusable and efficient catalytic systems. researchgate.netbath.ac.uk

Novel Cyclization Strategies: Modern organic chemistry continues to produce innovative methods for ring formation. Techniques such as the oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, provide direct routes to substituted piperidines. acs.org These methods allow for the simultaneous formation of the N-heterocycle and the introduction of other functional groups. acs.org

Table 1: Comparison of Unconventional Synthetic Routes

Methodology Key Advantages Potential Impact on this compound Synthesis References
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. Access to enantiopure stereoisomers, crucial for pharmacological studies. acs.orgnih.govresearchgate.net
Flow Chemistry Enhanced safety, scalability, precise control, and potential for automation. Efficient and safer large-scale production; rapid synthesis of analogue libraries. nih.govresearchgate.netnih.gov
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity. Streamlined synthesis of diverse derivatives from simple starting materials. researchgate.netbath.ac.uk
Chemo-enzymatic Synthesis Combines the selectivity of enzymes with the versatility of chemical reactions. Creation of complex and precisely stereo-defined piperidine scaffolds. acs.orgrhhz.netnih.gov
Novel Cyclization Methods Access to unique substitution patterns and molecular architectures. Synthesis of novel analogues with previously inaccessible structures. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and chemical synthesis. mdpi.commdpi.com These computational tools can accelerate the design-make-test-analyze (DMTA) cycle by predicting molecular properties, planning synthetic routes, and generating novel molecular structures. acs.orgmdpi.com

Predictive Modeling and In Silico Screening: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to create quantitative structure-activity relationship (QSAR) models. taylorandfrancis.com These models can predict the bioactivity of virtual compounds, allowing researchers to prioritize which derivatives of this compound to synthesize and test. sigmaaldrich.com Similarly, in silico screening, using techniques like molecular docking, can rapidly evaluate large virtual libraries of piperidine-based compounds against specific biological targets. nih.govrhhz.net Furthermore, AI models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govtaylorandfrancis.com

AI-Driven Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can devise efficient synthetic pathways for target molecules. nih.govsmolecule.com These tools analyze the target structure and work backward to identify simpler, commercially available precursors. acs.orgwikipedia.org By learning from vast databases of known chemical reactions, AI retrosynthesis platforms can propose novel and cost-effective routes for synthesizing this compound and its analogues, potentially uncovering more efficient pathways than those devised by human chemists. researchgate.netsmolecule.com

De Novo Molecular Design: Generative AI models represent a paradigm shift in molecular design. nih.govsnmjournals.org These deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of known bioactive molecules and generate entirely new structures with desired properties. bath.ac.ukijnrd.org This approach can be used to design novel piperidine-based ligands tailored to a specific biological target or a desired bioactivity profile, moving beyond simple modifications of the parent scaffold to explore truly innovative chemical space. nih.govrsc.org

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Contribution References
Predictive Modeling (QSAR/ADMET) Using algorithms to predict bioactivity and pharmacokinetic properties from molecular structure. Prioritizes promising analogues for synthesis, reducing time and cost. nih.govtaylorandfrancis.comsigmaaldrich.comnih.gov
***In Silico* Screening** Virtually docking a library of compounds against a biological target to predict binding affinity. Rapidly identifies potential hits from large virtual libraries. nih.govrhhz.netnih.gov
Retrosynthesis Planning AI algorithms that propose synthetic routes for a target molecule by working backward. Accelerates synthesis planning and identifies novel, efficient routes. acs.orgnih.govresearchgate.netwikipedia.org
***De Novo* Design** Generative models that create novel molecular structures with desired properties. Designs innovative derivatives with potentially improved activity and properties. nih.govbath.ac.uksnmjournals.orgijnrd.org

Identification of Novel Biological Targets for this compound and its Derivatives

A significant future direction lies in moving beyond known target classes for piperidine alkaloids to identify entirely new biological targets and mechanisms of action for this compound. This requires unbiased, data-driven approaches that can reveal unexpected molecular interactions and therapeutic opportunities.

Phenotypic Screening: Phenotypic screening is a target-agnostic approach where compounds are tested for their effects on cellular or organismal phenotypes (e.g., cell death, changes in morphology) without a preconceived notion of the molecular target. rhhz.netresearchgate.net This strategy is powerful for discovering first-in-class therapeutics with novel mechanisms of action. High-throughput and high-content imaging-based screening of a library of this compound derivatives could identify compounds that, for example, induce senescence in cancer cells or modulate macrophage polarization. rhhz.netnih.gov Such findings would provide a starting point for uncovering new therapeutic applications.

Chemoproteomics for Target Deconvolution: Once a compound demonstrates an interesting phenotype, the critical next step is to identify its direct molecular target(s), a process known as target deconvolution or deorphanization. nih.gov Modern chemoproteomics offers powerful, unbiased methods to achieve this. acs.orgmdpi.comrsc.org Techniques such as thermal proteome profiling (TPP) and limited proteolysis mass spectrometry (LiP-MS) can identify protein-ligand interactions on a proteome-wide scale directly in complex biological samples like cell lysates, without requiring modification of the compound. researchgate.netsnmjournals.org These methods rely on the principle that a protein becomes more stable (thermally or against proteolysis) when its ligand is bound. researchgate.netsnmjournals.org Applying these techniques to this compound would provide direct evidence of its binding partners, validating known targets or, more excitingly, revealing novel ones.

Exploiting Known Piperidine Alkaloid Target Space: The broader class of piperidine alkaloids is known to interact with a diverse range of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes like glycosidases. acs.orgnih.gov This existing knowledge can guide initial hypothesis-driven screening efforts. For instance, derivatives of this compound could be screened against panels of known alkaloid targets, such as nicotinic acetylcholine (B1216132) receptors or sigma receptors, to identify potential activities. nih.govijnrd.org

Table 3: Strategies for Novel Target Identification

Strategy Description Goal for this compound Research References
Phenotypic Screening Testing compounds for effects on cell or organismal behavior without a predefined target. Discover novel, therapeutically relevant biological activities. rhhz.netnih.govresearchgate.net
Chemoproteomics Unbiased, proteome-wide methods to identify direct protein-ligand interactions in native systems. Deconvolute the mechanism of action by identifying specific molecular targets of active compounds. researchgate.netmdpi.comsnmjournals.org
Target Class-Informed Screening Screening against panels of targets known to interact with the broader piperidine alkaloid class. Leverage existing knowledge to rapidly identify potential "low-hanging fruit" targets. acs.orgnih.govijnrd.org
Ligand-Based Deorphanization Using the compound as a chemical probe to help identify the function of orphan receptors. Contribute to fundamental biology by helping to characterize unstudied receptors like GPR55. nih.gov

Expansion of the Structure-Activity Relationship Landscape for Diverse this compound Derivatives

A systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a potent and selective lead. For this compound, future research should focus on building a comprehensive SAR landscape by integrating rational design, combinatorial synthesis, and computational modeling.

Systematic Analogue Synthesis: The foundation of any SAR study is the synthesis of a diverse library of analogues. nih.gov For this compound, this involves systematically modifying three key regions:

The Piperidine Ring: Introducing substituents at various positions (3, 4, 5, and 6) to probe steric and electronic requirements and to control the stereochemistry (e.g., cis vs. trans isomers). researchgate.netbath.ac.uk

The Acyl Chain: Varying the length and branching of the butan-2-one side chain to explore the binding pocket's size and hydrophobicity.

The Piperidine Nitrogen: Modifying the N-substituent (if unprotected) to alter basicity, lipophilicity, and potential interactions with the target.

Computational SAR Analysis: Computational chemistry provides powerful tools to analyze and predict SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate structural descriptors of molecules with their biological activity. rhhz.netresearchgate.net By developing robust QSAR models for a series of this compound derivatives, researchers can predict the activity of unsynthesized compounds and identify the key molecular properties (e.g., partial negative surface area, heat of formation) that drive activity. rhhz.netnih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov A pharmacophore model derived from active this compound analogues can serve as a template for designing new molecules with a higher probability of being active. nih.govrsc.org

Molecular Docking and Dynamics: These methods simulate the interaction of a ligand with its protein target at an atomic level. acs.org Docking can predict the binding pose of different analogues, while molecular dynamics simulations can assess the stability of the ligand-protein complex over time, providing insights that can explain observed SAR trends. acs.orgnih.gov

The iterative cycle of designing analogues based on computational models, synthesizing them, testing their biological activity, and then using the new data to refine the models is a powerful strategy for efficiently expanding the SAR landscape and optimizing lead compounds. acs.org

Table 4: Methodologies for Expanding SAR Landscape

Methodology Description Application to this compound References
Analogue Library Synthesis Systematic chemical modification of the lead compound to create a diverse set of related molecules. Provides the essential data for building and validating SAR models. researchgate.netmdpi.comnih.gov
QSAR Modeling Statistical correlation of molecular descriptors with biological activity. Predicts the activity of new designs and identifies key physicochemical properties. nih.govrhhz.netnih.govresearchgate.net
Pharmacophore Modeling Identification of the crucial 3D features necessary for biological activity. Guides the design of novel derivatives that fit the target's binding site. nih.govnih.govrsc.org
Molecular Docking/Dynamics Computational simulation of ligand-protein binding and complex stability. Provides atomic-level insights into binding modes and rationalizes SAR data. acs.orgnih.gov

Potential for this compound in Interdisciplinary Research Fields and Unexplored Applications

The utility of the this compound scaffold is not necessarily limited to traditional medicinal chemistry. Its unique chemical structure and reactive handles (the secondary amine and the ketone) make it an attractive candidate for exploration in a variety of interdisciplinary fields.

Agrochemicals: Piperidine-containing compounds are well-represented in the agrochemical sector, with applications as fungicides, insecticides, and herbicides. rhhz.netresearchgate.net Natural piperidine alkaloids, such as piperine (B192125) from black pepper, are known to possess insecticidal properties. rhhz.net The this compound scaffold could serve as a starting point for developing new agrochemicals, potentially with novel modes of action to combat resistance in pests and pathogens.

Chemical Biology and Probe Development: Derivatives of this compound can be developed into valuable chemical probes to study biological systems. nih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for bioconjugation, the molecule can be used to visualize, isolate, and identify its biological targets within cells or tissues. mdpi.com Furthermore, the piperidine scaffold is used in the creation of radioligands for diagnostic imaging (e.g., PET scans) and targeted radionuclide therapy. nih.govsnmjournals.org By incorporating a chelating agent capable of binding a radioactive isotope like Gallium-68 or Lutetium-177, derivatives of this compound could be transformed into novel agents for cancer theranostics. nih.govsnmjournals.orgwikipedia.org

Materials Science: The piperidine ring is a versatile building block that can be incorporated into larger molecular architectures in materials science. nih.gov The bifunctional nature of this compound could be exploited for polymerization reactions or for grafting onto surfaces to create materials with specific properties. For instance, it could be used in the development of bioactive films for controlled drug release or antimicrobial coatings. nih.gov Piperidine-based ligands are also used to create metal complexes for catalysis, such as in the ring-opening polymerization of lactide to form biodegradable plastics. rsc.org

Table 5: Potential Interdisciplinary Applications

Field Potential Application Rationale References
Agrochemicals Development of new insecticides, fungicides, or herbicides. The piperidine scaffold is a proven pharmacophore in existing agrochemicals. rhhz.netresearchgate.net
Chemical Biology Creation of chemical probes (e.g., fluorescent, biotinylated) for target identification and validation. The scaffold can be functionalized to serve as a tool for studying biological processes. nih.govmdpi.com
Medical Imaging Design of radioligands for PET or SPECT imaging of specific disease targets. Piperidine derivatives can be modified to chelate radioisotopes for diagnostic purposes. nih.govsnmjournals.orgwikipedia.org
Targeted Therapy Development of radionuclide therapeutics for targeted cancer treatment. The scaffold can deliver therapeutic isotopes to cancer cells expressing a specific target. nih.govsnmjournals.org
Materials Science Use as a monomer or building block for functional polymers or bioactive materials. The reactive amine and ketone groups allow for incorporation into polymeric structures. nih.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.